molecular formula C16H14Br2ClN3 B12983034 4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12983034
M. Wt: 443.6 g/mol
InChI Key: CGPVJIZDNJUBOX-UHFFFAOYSA-N
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Description

4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core substituted with chloro, dibromo, and methyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C16H14Br2ClN3

Molecular Weight

443.6 g/mol

IUPAC Name

4-chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H14Br2ClN3/c1-7-5-11(17)6-12(18)14(7)22-9(3)8(2)13-15(19)20-10(4)21-16(13)22/h5-6H,1-4H3

InChI Key

CGPVJIZDNJUBOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2C(=C(C3=C2N=C(N=C3Cl)C)C)C)Br)Br

Origin of Product

United States

Preparation Methods

Step 1: Condensation Reaction

  • Reactants:

    • 2-methyl-3,3-dichloroacrylonitrile (Formula II)
    • Trimethyl orthoformate (Formula III)
  • Catalyst:

    • Lewis acids such as zinc chloride, ferric chloride, aluminum chloride, cuprous chloride, or stannic chloride.
    • Catalyst loading: 0.5–10% by mass relative to 2-methyl-3,3-dichloroacrylonitrile, preferably 1–5%.
  • Solvent:

    • Cyclohexane, n-hexane, petroleum ether, tetrahydrofuran, 2-methyltetrahydrofuran, methylcyclopentyl ether, 1,2-dimethoxyethane, acetonitrile, or trimethyl orthoformate itself.
    • Solvent to reactant mass ratio: 2–15:1, preferably 4–8:1.
  • Reaction Conditions:

    • Temperature range: 30–110 °C.
    • Molar ratio of trimethyl orthoformate to 2-methyl-3,3-dichloroacrylonitrile: 1.0–6.0:1.
  • Outcome:

    • Formation of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Formula IV).

Step 2: Addition-Condensation Cyclization and Elimination

  • Reactants:

    • Compound IV from Step 1.
    • Formamidine salt.
    • Base (alkali), e.g., sodium methoxide.
  • Solvent:

    • Methanol, ethanol, isopropanol, tert-butanol, tetrahydrofuran, 2-methyltetrahydrofuran, methylcyclopentyl ether, or 1,2-dimethoxyethane.
    • Solvent to compound IV mass ratio: 3–10:1.
  • Reaction Conditions:

    • Initial addition-condensation cyclization at 0–50 °C (preferably 20–40 °C) for 2–8 hours.
    • Followed by elimination reaction at 50–110 °C (preferably 60–80 °C) for 2–8 hours.
    • The process is typically one-pot.
  • Molar Ratios:

    • Base : formamidine salt : compound IV = 2.0–3.0 : 1.0–1.5 : 1.
  • Procedure:

    • Dissolve formamidine salt and 50–60% of total base in solvent.
    • Add compound IV dropwise at 0–50 °C.
    • Stir for 1–3 hours post addition.
    • Add remaining base and heat for elimination.
    • Cool, filter, wash, and dry to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Yield and Purity:

    • Yield: ~90.2%
    • Purity: ~99.3% (liquid phase).

To prepare the target compound, the above core synthesis is combined with the introduction of the 2,4-dibromo-6-methylphenyl substituent and additional methyl groups at positions 2, 5, and 6 of the pyrrolo[2,3-d]pyrimidine ring.

Key Considerations

  • Substituted Aromatic Coupling:

    • The 7-position substitution with 2,4-dibromo-6-methylphenyl likely involves a cross-coupling reaction (e.g., Suzuki, Stille, or Buchwald-Hartwig) or nucleophilic aromatic substitution on a suitable halogenated pyrrolo[2,3-d]pyrimidine intermediate.
    • The dibromo substituents on the phenyl ring require careful handling to avoid undesired side reactions.
  • Methylation:

    • Methyl groups at positions 2, 5, and 6 can be introduced via selective alkylation or by using appropriately substituted starting materials in the pyrimidine ring construction.
  • Synthetic Route:

    • One approach is to first prepare the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core with methyl substitutions.
    • Then, perform a selective substitution at the 7-position with the 2,4-dibromo-6-methylphenyl moiety using palladium-catalyzed cross-coupling.

Example Reaction Scheme (Hypothetical)

Step Reaction Type Reactants/Conditions Product/Outcome
1 Core synthesis As per steps 1 and 2 above 4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine
2 Halogenation (if needed) Bromination of methylphenyl ring at 2,4 positions 2,4-dibromo-6-methylphenyl derivative
3 Cross-coupling substitution Pd-catalyzed coupling of 7-chloro core with dibromo-methylphenyl boronic acid or stannane 4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

Data Table Summarizing Key Reaction Parameters

Step Reactants Catalyst(s) Solvent(s) Temp. Range (°C) Reaction Time (h) Yield (%) Notes
1 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate ZnCl2, FeCl3, AlCl3, CuCl, SnCl4 (0.5-10%) Cyclohexane, THF, Acetonitrile, etc. 30–110 2–8 High Condensation to butadiene intermediate
2 Intermediate + formamidine salt + base (NaOMe) None (base-mediated) Methanol, ethanol, THF, etc. 0–50 (cyclization), 50–110 (elimination) 4–8 ~90 One-pot cyclization and elimination
3 7-chloro core + 2,4-dibromo-6-methylphenyl derivative Pd catalyst (e.g., Pd(PPh3)4) Suitable organic solvent (e.g., toluene) 80–110 4–12 Variable Cross-coupling for aryl substitution

Research Findings and Advantages

  • The described preparation method for the core pyrrolo[2,3-d]pyrimidine is safe, green, and cost-effective , with minimal waste generation and high selectivity.
  • The use of Lewis acid catalysts in the condensation step enhances yield and reduces side reactions.
  • The one-pot cyclization and elimination step simplifies the process and improves operational efficiency.
  • Adaptation to introduce the 2,4-dibromo-6-methylphenyl substituent is feasible via established cross-coupling methodologies, allowing for structural diversification.
  • The overall synthetic strategy supports high purity (>99%) and high yield (~90%) of the core heterocycle, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and bases like potassium carbonate. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

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